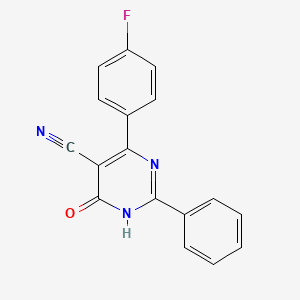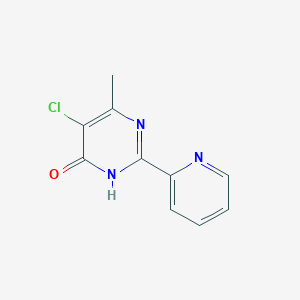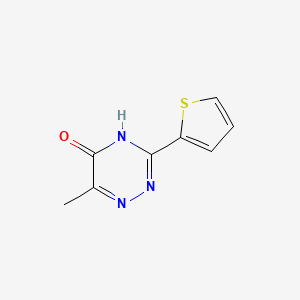
3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-醇
描述
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol, also known as 3-BDO, is a heterocyclic compound belonging to the family of 1,3-benzodioxoles. It is a versatile compound that has been widely studied for its various properties and applications. 3-BDO has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biotechnology. Its structure and properties make it a useful tool for researchers in many different fields.
科学研究应用
结合相互作用和超分子配合物
- 1,2,4-恶二唑-5-酮(一类药物化学中羧酸的生物等排体替代物)的结合相互作用已被研究。这些化合物,包括与 3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-醇 相似的衍生物,与咪唑啉碱形成非共价配合物,表明在超分子化学应用中的潜力(Reichert 等人,2001 年)。
抗癌活性
- 某些 1,2,4-恶二唑衍生物已被合成并评估了对各种癌细胞系的抗癌活性。这些研究突出了恶二唑衍生物在开发新的抗癌药物中的潜力(Vaidya 等人,2020 年)。
缓蚀作用
- 已经对 1,3,4-恶二唑衍生物作为硫酸中低碳钢的缓蚀剂进行了研究。研究结果表明,这些化合物可能在金属表面的保护层形成中有效,这与工业应用相关(Ammal 等人,2018 年)。
药物应用
- 带有酸性杂环(包括 1,2,4-恶二唑)的苯并咪唑衍生物已被合成并测试其对血管紧张素 II 受体拮抗活性。这项研究暗示了在药物中的可能应用,特别是在心血管治疗中(Kohara 等人,1996 年)。
抗菌活性
- 1,3,4-恶二唑的 N-取代衍生物已被合成并评估其抗菌活性。这些发现有助于了解恶二唑衍生物作为潜在抗菌剂的用途(Khalid 等人,2016 年)。
抗氧化潜力
- 新型恶二唑衍生物已被设计、合成并评估其抗氧化活性。在一些化合物中观察到的高抗氧化活性表明了进一步研究新型抗氧化剂的有希望的途径(Rabie 等人,2016 年)。
生化分析
Biochemical Properties
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it can inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol may interact with tubulin, a protein that is crucial for cell division, thereby affecting microtubule dynamics . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
The effects of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol can alter gene expression and cellular metabolism, leading to reduced proliferation and increased cell death in malignant cells .
Molecular Mechanism
At the molecular level, 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cyclooxygenase enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol can disrupt microtubule assembly by binding to tubulin, leading to mitotic arrest and apoptosis in cancer cells . These molecular interactions underscore the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and effects of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol in cell cultures has shown sustained anti-proliferative effects, indicating its potential for chronic therapeutic use
Dosage Effects in Animal Models
In animal models, the effects of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol vary with dosage. At lower doses, it exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization for therapeutic applications of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol.
Metabolic Pathways
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity, which facilitates its passage through cell membranes .
Subcellular Localization
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . For instance, its presence in the nucleus allows it to influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVKXFNQDDMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)


![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)


![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)
